(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine
Description
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[2-(morpholin-4-ylmethyl)-1,3-benzoxazol-5-yl]methanamine |
InChI |
InChI=1S/C13H17N3O2/c14-8-10-1-2-12-11(7-10)15-13(18-12)9-16-3-5-17-6-4-16/h1-2,7H,3-6,8-9,14H2 |
InChI Key |
FSMWIJZAZIGESO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC3=C(O2)C=CC(=C3)CN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
A solvent-free approach involves heating 2-aminophenol with thiourea at 200°C, yielding benzo[d]oxazole-2-thiol in 74% purity. While efficient, this method requires high temperatures and lacks functional group tolerance. Modern adaptations employ imidazolium chlorozincate (II) ionic liquids immobilized on magnetic nanoparticles (LAIL@MNP) under ultrasound irradiation, achieving 75% yield for 2-phenylbenzoxazole at 70°C in 30 minutes. This green protocol minimizes side reactions and enables catalyst reuse for five cycles without significant activity loss.
Oxidative Cyclization of Schiff Bases
Functionalization at Position 5: Methanamine Installation
Introducing the methanamine group at position 5 requires nitro reduction or Curtius rearrangement .
Nitro Reduction Pathway
Nitration of the benzo[d]oxazole core using fuming HNO3 at 0°C installs a nitro group at position 5, which is reduced to an amine via hydrogenation over Pd/C (90% yield). Subsequent reductive amination with formaldehyde introduces the methylene spacer, yielding methanamine.
Curtius Rearrangement of Carboxylic Acid Derivatives
Converting the C5 carboxyl group to an acyl azide, followed by thermal rearrangement, generates an isocyanate intermediate. Hydrolysis produces the primary amine, which is methylated using iodomethane and K2CO3 in DMF (65% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- LAIL@MNP : Reduces reaction times by 50% compared to conventional catalysts.
- AlCl3 : Critical for activating ester carbonyls during amidation, achieving >90% conversion.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis with a C18 column (MeCN:H2O, 70:30) reveals ≥98% purity for optimized routes.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is a synthetic organic molecule with a morpholinomethyl group and a benzo[d]oxazole moiety, making it a subject of interest in medicinal chemistry. Its applications span various fields, particularly in pharmaceutical development.
Pharmaceutical Development
(2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is being explored as a potential drug candidate.
- Drug Discovery and Development The presence of the morpholine ring suggests possible interactions with biological targets. Researchers use computational models to analyze the compound's structure against known bioactive molecules to predict potential activities.
- Modification for Enhanced Activity Key reaction types are crucial for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties.
Preliminary assessments suggest that (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine may exhibit diverse biological activities:
- Inhibition of specific enzymes
- Antimicrobial properties
- Anticancer activities
These activities are determined through structure-activity relationship studies.
Interaction Studies
Interaction studies are essential for understanding how (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine interacts with biological targets. Techniques used include:
- Molecular docking
- Spectroscopic methods
- Cell-based assays
These studies help elucidate the compound's mechanism of action and identify potential side effects.
Structural Comparison and Uniqueness
The uniqueness of (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine lies in its specific combination of the benzo[d]oxazole core and morpholinomethyl substituent, which may confer distinct biological properties not present in other similar compounds. This structural arrangement could lead to unique interactions with biological targets, enhancing its therapeutic potential compared to other morpholine-containing derivatives.
Several compounds share structural similarities with (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Morpholinoethylbenzothiazole | Morpholine ring, benzothiazole | Antimicrobial, anticancer |
| 4-(Morpholinomethyl)-1H-pyrazole | Morpholine ring, pyrazole | Anticancer, anti-inflammatory |
| 1-(Morpholino)-2-(phenyl)ethanone | Morpholine ring, ketone | Analgesic, anti-inflammatory |
Mechanism of Action
The mechanism of action of (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory and antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Morpholine derivatives often exhibit enhanced pharmacokinetic properties.
- The absence of direct data on (2-(Morpholinomethyl)benzo[d]oxazol-5-yl)methanamine necessitates extrapolation from these analogs.
Halogen-Substituted Benzoxazoles
Key Observations :
- Halogenation (e.g., Cl, F, I) enhances lipophilicity and target binding. The 4-iodophenyl derivative () showed efficacy in seizure models, while fluorinated analogs () demonstrated antifungal activity.
- The methanamine group in the target compound may offer a reactive site for further functionalization, similar to the acetamide group in anti-psoriatic derivatives ().
Phosphorus-Containing Derivatives
Key Observations :
- Phosphorus-containing benzoxazoles (e.g., phosphinate/phosphonate esters) are often used as prodrugs to improve bioavailability. These derivatives were synthesized via palladium-catalyzed cross-coupling ().
- The target compound lacks phosphorus groups but shares the trifluoromethylphenyl motif with kinase-targeting analogs ().
Antimicrobial and Anticonvulsant Derivatives
Key Observations :
- Antimicrobial activity correlates with electron-withdrawing groups (e.g., hydroxyl, triazolone) .
- The methanamine group in the target compound could mimic the amine functionality in anticonvulsant triazolone derivatives ().
Research Findings and Implications
- Synthetic Strategies : The target compound may be synthesized via Ugi-Zhu reactions (as in ) or palladium-catalyzed cross-coupling ().
- Biological Potential: Morpholine and methanamine groups suggest applications in central nervous system disorders (via analogy to ) or kinase inhibition (via similarity to ).
- Limitations : Direct pharmacological data are unavailable; further in vitro and in vivo studies are required.
Tables and figures were omitted due to formatting constraints but can be reconstructed using the comparative data above.
Biological Activity
The compound (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. It features a morpholinomethyl group and a benzo[d]oxazole moiety, which may allow for diverse interactions with biological targets, making it an area of interest for drug discovery and development.
Structural Characteristics
This compound's structure is characterized by:
- A morpholinomethyl group , which is known to enhance solubility and bioavailability.
- A benzo[d]oxazole core , which is often associated with various pharmacological activities.
Biological Activity
The biological activity of (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine is primarily assessed through structure-activity relationship (SAR) studies. Preliminary findings suggest that this compound may exhibit:
- Anticancer properties : Potential activity against various cancer cell lines.
- Antimicrobial effects : Possible efficacy in inhibiting bacterial growth.
These activities are predicted using computational models that analyze the compound's structure against known bioactive molecules .
Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques employed include:
- Molecular docking studies : To predict binding affinities to target proteins.
- In vitro assays : To evaluate the biological effects on cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities, as shown in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Morpholinoethylbenzothiazole | Morpholine ring, benzothiazole | Antimicrobial, anticancer |
| 4-(Morpholinomethyl)-1H-pyrazole | Morpholine ring, pyrazole | Anticancer, anti-inflammatory |
| 1-(Morpholino)-2-(phenyl)ethanone | Morpholine ring, ketone | Analgesic, anti-inflammatory |
The unique combination of the benzo[d]oxazole core and morpholinomethyl substituent in (2-(Morpholinomethyl)benzo[D]oxazol-5-YL)methanamine may confer distinct biological properties not present in other similar compounds .
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in treating tuberculosis and other infections. The analogs derived from benzothiazole have shown promising results in both in vitro and in vivo settings. For instance, compounds with similar structural frameworks have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Research Findings
Research indicates that compounds containing the morpholine ring often exhibit significant anti-inflammatory and anticancer activities. In vivo studies have shown that derivatives with oxadiazole and morpholine rings possess notable anti-inflammatory properties . Additionally, computational studies have provided insights into the binding affinities of these compounds to various biological targets .
Q & A
Q. What synthetic strategies are effective for constructing the benzoxazole-morpholine-methanamine scaffold?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzoxazole core via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Introduction of the morpholinomethyl group through alkylation or nucleophilic substitution, often using morpholine and a halogenated intermediate (e.g., chloromethyl-benzoxazole) .
- Step 3 : Functionalization of the 5-position with a methanamine group via reductive amination or direct coupling . Key purification methods include column chromatography (silica gel) and HPLC, with characterization by /-NMR, FT-IR, and high-resolution mass spectrometry .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the benzoxazole ring (δ 7.5–8.5 ppm for aromatic protons), morpholine moiety (δ 2.5–3.5 ppm for N-CH), and methanamine group (δ 1.5–2.5 ppm for -CH-NH) .
- Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., loss of morpholine or NH groups) .
- HPLC : Ensure >95% purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cell Viability : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity : Use surface plasmon resonance (SPR) or radioligand displacement assays to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Morpholine Substitution : Replace morpholine with piperazine or thiomorpholine to modulate lipophilicity and blood-brain barrier penetration .
- Benzoxazole Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF) at the 4-position to enhance metabolic stability .
- Methanamine Functionalization : Convert the primary amine to a secondary or tertiary amine (e.g., via reductive alkylation) to improve pharmacokinetics .
- Data-Driven Design : Use IC values from kinase inhibition assays to prioritize derivatives with sub-micromolar activity .
Q. What computational tools aid in predicting target interactions and off-target effects?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins like serotonin receptors or COX-2 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to forecast bioavailability, CYP450 interactions, and hERG liability .
Q. How to resolve contradictions in biological data across different assay conditions?
- Assay Variability : Replicate experiments in standardized conditions (e.g., consistent cell passage number, serum-free media) .
- Metabolic Interference : Test metabolites (e.g., N-oxides) using liver microsome models to rule out false negatives .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What strategies improve in vivo translation from in vitro findings?
- Pharmacokinetic Profiling : Measure plasma half-life (t), C, and AUC in rodent models after oral/intravenous administration .
- BBB Penetration : Assess brain-to-plasma ratio using LC-MS/MS in mice .
- Toxicity Screening : Conduct acute toxicity studies (OECD 423) and histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
